molecular formula C11H10N2O2 B8758782 Methyl 6-aminoquinoline-5-carboxylate CAS No. 681246-33-3

Methyl 6-aminoquinoline-5-carboxylate

Cat. No. B8758782
CAS RN: 681246-33-3
M. Wt: 202.21 g/mol
InChI Key: FIXBNTGMWHOFHD-UHFFFAOYSA-N
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Description

Methyl 6-aminoquinoline-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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properties

CAS RN

681246-33-3

Product Name

Methyl 6-aminoquinoline-5-carboxylate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-aminoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,12H2,1H3

InChI Key

FIXBNTGMWHOFHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2 g (10.68 mmol) of the above 6-amino-quinoline-5-carboxylic acid amide in 10.76 mL of absolute methanol is added 2.34 mL (42.73 mmol) of concentrated sulphuric acid. The reaction is stirred in a microwave during 13 minutes at 140° C. The reaction is repeated 6 times with flask opening after each run because of gas formation. The mixture is then cooled at 0° C. and water is added. The pH of the mixture is increased slowly to 6 with addition of an aqueous 6N NaOH solution. The pH is adjusted to 8 with a saturated aqueous solution of NaHCO3. The product is extracted with ethyl acetate (4 times) and the combined organic layers are dried on Na2SO4, filtrated and evaporated. After flash chromatography purification with heptane and ethyl acetate as eluants, 555 mg (26%) of a yellowish solid are obtained; LC/MS: 203/204 (M+H)+.
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2 g
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2.34 mL
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10.76 mL
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solvent
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Yield
26%

Synthesis routes and methods II

Procedure details

A solution of Example 96A (0.43 g, 2.3 mmol), benzene (10 mL), and methanol (4 mL) was treated with TMSCHN2 (2.0 mL, 4.0 mmol, 2.0M solution in hexanes), stirred at room temperature for 90 minutes, quenched with glacial acetic acid, and concentrated. The residue was diluted with ethyl acetate, washed with saturated Na2CO3, dried (MgSO4), filtered, and concentrated to provide the desired product (0.401 g). MS (DCI) m/e 220 (M+NH4)+.
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0.43 g
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reactant
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10 mL
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reactant
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2 mL
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reactant
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4 mL
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